molecular formula C19H13F2N3 B5491742 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5491742
M. Wt: 321.3 g/mol
InChI Key: JWSXXFKWILITLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl groups enhances the compound’s stability and biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzaldehyde with 3-amino-5-methylpyrazole in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid. The resulting intermediate undergoes further cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The fluorophenyl groups enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-fluorophenyl)-2-methylpyrazole
  • 3,7-bis(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 3,7-bis(4-methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine stands out due to the presence of fluorophenyl groups, which enhance its stability and biological activity. Compared to its analogs with different substituents, this compound exhibits higher potency and selectivity in various biological assays .

Properties

IUPAC Name

3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3/c1-12-18(14-4-8-16(21)9-5-14)19-22-11-10-17(24(19)23-12)13-2-6-15(20)7-3-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSXXFKWILITLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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